molecular formula C13H9ClN2 B1596757 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile CAS No. 24783-42-4

2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile

Cat. No. B1596757
CAS RN: 24783-42-4
M. Wt: 228.67 g/mol
InChI Key: GETLPXGITMSNKU-UHFFFAOYSA-N
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Description

“6-Chloro-2-pyridinyl” is a component of various chemical compounds and has been used in the synthesis of several pharmaceutical intermediates . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-pyridinyl” consists of a pyridine ring with a chlorine atom attached to the 6th carbon and various other functional groups attached to the 2nd carbon .


Physical And Chemical Properties Analysis

The “6-Chloro-2-pyridinyl” component has a molecular weight of 143.57 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 251.8±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Molecular Docking

A study focused on the synthesis of novel pyridine and fused pyridine derivatives starting from a related compound. These compounds were evaluated for their antimicrobial and antioxidant activity. They also underwent molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies (Flefel et al., 2018).

Novel Synthesis Methods

Research has been conducted on synthesizing 6-substituted 2-phenacylpyridines from related compounds. This study provided alternative methods for introducing functional groups into the phenacylpyridine framework, which are not easily achieved through conventional procedures (Le et al., 2016).

Spectrophotometric Basicity Scale

A study created a self-consistent spectrophotometric basicity scale in acetonitrile, which included various pyridine derivatives. This research is significant for understanding the chemical properties and interactions of these compounds (Kaljurand et al., 2000).

Photocleavable Protecting Group

Another research explored the use of a 9-phenylxanthyl (pixyl or Px) moiety as a potential photocleavable protecting group for primary alcohols, which involved reactions with compounds like 9-chloro-9-phenylxanthene in dry pyridine (Mišetić & Boyd, 1998).

Reactions with Metal Chlorides

Research on the reactions of 2-pyridylphenylacetonitrile with various metal chlorides like titanium(IV), vanadium(IV), chromium(III), and iron(III) has been conducted. These studies provide insights into the formation of complexes with potential applications in coordination chemistry and catalysis (Masaguer & Mendiola, 1985).

Palladium(II) Complexes

A study demonstrated the formation of Palladium(II) complexes using a related pyridine compound. These complexes showed high catalytic activity for the Heck reaction, an important reaction in organic synthesis (Das et al., 2009).

Pyridinium Chlorochromate Catalysis

A facile preparation method for carboxylic acids via pyridinium chlorochromate (PCC) catalyzed oxidation of primary alcohols and aldehydes in acetonitrile was studied. This highlights the utility of pyridine derivatives in synthetic organic chemistry (Hunsen, 2005).

Structural, Optical, and Junction Characteristics

Research into the structural, optical, and diode characteristics of pyridine derivatives has been conducted. This includes studies on their thermal, structural, and optical properties, potentially useful in material science and electronics (Zedan et al., 2020).

Synthesis of New Derivatives

A study on the synthesis of new series of pyridine and fused pyridine derivatives was conducted, demonstrating the versatility and reactivity of these compounds in creating diverse chemical structures (Al-Issa, 2012).

Safety And Hazards

“6-Chloro-2-pyridinyl” is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-13-8-4-7-12(16-13)11(9-15)10-5-2-1-3-6-10/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETLPXGITMSNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377316
Record name 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile

CAS RN

24783-42-4
Record name 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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